molecular formula C21H18N2OS2 B2650550 3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1115958-78-5

3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2650550
CAS No.: 1115958-78-5
M. Wt: 378.51
InChI Key: NZIBZYULYPVPMS-UHFFFAOYSA-N
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Description

The compound 3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-Methyl substitution: Enhances steric bulk and modulates electronic properties.
  • 2-[(4-Methylbenzyl)sulfanyl] group: A sulfur-containing substituent that may improve binding affinity through hydrophobic interactions or hydrogen bonding.

Thienopyrimidinones are recognized for their pharmacological relevance, particularly as inhibitors of enzymes like tankyrases (TNKS) and poly(ADP-ribose) polymerases (PARPs) .

Properties

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS2/c1-14-8-10-15(11-9-14)13-25-21-22-17-12-18(16-6-4-3-5-7-16)26-19(17)20(24)23(21)2/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIBZYULYPVPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine .

Subsequent steps involve the introduction of the methyl, phenyl, and sulfanyl groups. These steps often require specific conditions such as controlled temperatures, catalysts, and solvents to ensure the desired substitutions and functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity. The choice of reagents and conditions is often tailored to minimize cost and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism by which 3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition or activation of specific biochemical processes, leading to the desired biological or chemical outcome.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations
Thieno[3,2-d]pyrimidin-4-one Derivatives
Compound Name Substituents (Positions) Biological Activity (IC50) Key Features Reference
Target Compound 3-Methyl, 2-[(4-methylbenzyl)sulfanyl], 6-Ph Not reported Balanced lipophilicity, aromaticity
3-Ethyl-5,6-dimethyl-2-[(4-methylbenzyl)sulfanyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one 3-Ethyl, 5,6-dimethyl, 2-[(4-methylbenzyl)sulfanyl] Not reported Increased steric bulk from ethyl and dimethyl groups
2-[(3-Chlorobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 3-Ethyl, 5,6-dimethyl, 2-[(3-chlorobenzyl)sulfanyl] Not reported Electron-withdrawing Cl substituent may alter binding
Benzothieno[3,2-d]pyrimidin-4-one Derivatives
Compound Name Substituents (Positions) Biological Activity (IC50) Key Features Reference
2-(4-tert-Butylphenyl)-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Compound 23) 2-(4-tert-Butylphenyl) TNKS1 = 21 nM, TNKS2 = 29 nM High potency, selectivity over PARPs
2-Phenyl-3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (Lead compound) 2-Phenyl Low micromolar activity Scaffold identified via virtual screening

Key Observations :

  • The benzo-fused scaffold () exhibits superior potency (nanomolar IC50) compared to thieno-fused analogs, likely due to enhanced π-π interactions.
  • Substitutions at position 2 (e.g., 4-tert-butylphenyl) significantly boost activity .
Sulfanyl-Substituted Pyrimidinones
Compound Name Core Structure Substituents (Position 2) Biological Activity Reference
Q1/20 (2-[(4-Methylphenyl)methyl sulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one) Cyclopenta[d]pyrimidinone [(4-Methylphenyl)methyl]sulfanyl Not reported Scaffold used in MMP inhibitor studies
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidinone [(4-Chlorophenyl)methyl]sulfanyl Not reported Chlorine substitution may enhance target binding

Key Observations :

  • The [(4-methylphenyl)methyl]sulfanyl group is a recurring motif in pyrimidinone inhibitors, suggesting its role in hydrophobic interactions .
  • Electron-withdrawing groups (e.g., Cl in ) may improve binding but reduce metabolic stability compared to methyl substituents.

Biological Activity

3-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C19H17N3OS
  • Molecular Weight : 335.4 g/mol
  • IUPAC Name : this compound
  • CAS Number : 860789-26-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of phosphoinositide 3-kinases (PI3K), which are crucial for cell growth and survival.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Activity Description Reference
PI3K Inhibition Exhibits selective inhibition of PI3Kδ, impacting immune cell function.
Anticancer Potential Shown to induce apoptosis in cancer cell lines through mitochondrial pathways.
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in vitro.
Neuroprotective Effects Demonstrated protective effects against neurotoxicity in animal models.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.
  • Research on Anti-inflammatory Properties :
    • A study focused on the compound's ability to modulate inflammatory responses showed a significant decrease in the levels of TNF-alpha and IL-6 in macrophage cultures treated with the compound. This suggests its potential in treating inflammatory diseases.
  • Neuroprotection in Models of Neurodegeneration :
    • Experimental models of neurodegeneration indicated that this compound could protect neuronal cells from oxidative stress-induced damage. It was found to upregulate antioxidant enzymes and reduce markers of oxidative stress.

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